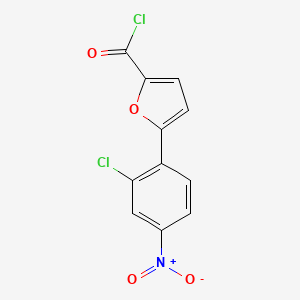

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

描述

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 380416-14-8) is a halogenated aromatic compound featuring a furan-2-carbonyl chloride backbone substituted with a 2-chloro-4-nitrophenyl group. Its molecular formula is C₁₁H₅Cl₂NO₄, with a molecular weight of 286.06 g/mol . The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles. This compound is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method analogous to related acyl chlorides .

属性

IUPAC Name |

5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYBZIOLAXUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403658 | |

| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380594-11-6 | |

| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid+SOCl2→5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride+SO2+HCl

This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the process.

化学反应分析

Types of Reactions

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Coupling Reactions: Palladium catalysts and boronic acids under basic conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Biaryl Compounds: Formed from coupling reactions.

科学研究应用

Organic Synthesis

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles to form amides or esters.

- Reduction Reactions: The nitro group can be reduced to an amino group, potentially altering the compound's biological activity.

- Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. Notable applications include:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, studies have reported a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 3.125 μg/mL |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Staphylococcus aureus | 12.5 μg/mL |

Material Science

In material science, this compound is utilized for the preparation of advanced materials and polymers. Its unique functional groups contribute to the formation of materials with desirable properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery and development:

- A study published in Molecules demonstrated that derivatives of furan compounds, including this chlorinated nitrophenyl derivative, exhibited notable anti-cancer activity against various cancer cell lines .

- Another research article indicated the compound's effectiveness in modifying existing drugs to enhance their therapeutic profiles .

作用机制

The mechanism of action of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can be harnessed in drug development to create compounds that target specific proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .

相似化合物的比较

Table 1: Structural and Molecular Properties of Selected Acyl Chlorides

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro-4-nitro substituent in the target compound creates a strong electron-deficient aromatic system, enhancing the electrophilicity of the acyl chloride group. In contrast, the 2-methyl-4-nitro analog (C₁₂H₈ClNO₄) incorporates a weakly electron-donating methyl group, reducing reactivity . The 4-fluoro derivative (C₁₁H₆ClFO₂) lacks a nitro group, resulting in a less electrophilic carbonyl carbon and lower molecular weight .

Positional Isomerism :

Halogen Effects :

- The bromo -substituted analog (C₁₂H₇BrClO₄) has a higher molecular weight (328.92 g/mol) due to bromine’s larger atomic mass. Bromine’s lower electronegativity compared to chlorine may slightly reduce the compound’s stability under harsh conditions .

生物活性

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₅Cl₂NO₄, with a molecular weight of approximately 286.07 g/mol. The compound features a furan ring substituted with both a carbonyl chloride group and a 2-chloro-4-nitrophenyl moiety. These structural elements contribute to its unique reactivity and potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Reactivity

The presence of the carbonyl chloride group in this compound allows it to engage in nucleophilic reactions, forming covalent bonds with various biomolecules such as enzymes and proteins. This reactivity can lead to modifications in enzyme activity or protein function, making it a valuable tool in biochemical research.

Cellular Effects

Research indicates that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Additionally, it has been shown to interact with transcription factors, thereby modulating the expression of target genes .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation depending on the context.

- Gene Expression Modulation : By interacting with DNA or transcription factors, it can induce changes in gene expression patterns that affect various cellular functions .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

Antimicrobial Properties

The compound has shown promising results in preliminary antimicrobial assays. Its activity against Gram-positive and Gram-negative bacteria suggests potential therapeutic applications in treating bacterial infections. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results highlight the compound's potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against lung carcinoma (A549) cells showing IC50 values indicative of moderate to high cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| Wi38 (Normal Lung Cells) | >20 |

These findings suggest that this compound may be developed further for cancer therapeutic applications .

Case Studies

Several studies have investigated the biological activities of related compounds within the furan class, establishing structure-activity relationships (SARs). For instance:

- A study on furan-derived chalcones indicated that modifications on the phenyl ring significantly enhance anticancer activity against A549 cells.

- Another investigation focused on the synthesis of novel derivatives showed improved antibacterial activity when electron-withdrawing groups were present on the aromatic ring .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂]. Key factors include:

- Reagent Selection : Thionyl chloride in dichloromethane (DCM) at 0–20°C yields the product as a yellow solid after aqueous workup, while oxalyl dichloride with catalytic DMF in DCM at 50°C produces orange solids .

- Reaction Time : Thionyl chloride reactions typically require 1–12 hours, with shorter times (4 hours) under reflux conditions for higher purity .

- Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) improves purity. NMR and melting point analysis are critical for validation .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). IR confirms the C=O stretch (~1750 cm⁻¹) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL or WinGX software refines anisotropic displacement parameters. Hydrogen bonding and π-π stacking interactions are analyzed via ORTEP visualizations .

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the synthesis of derivatives of this compound?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl or amine sites during coupling reactions .

- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids enhances selectivity for nitro or chloro substituents .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer :

- Moisture Sensitivity : The compound hydrolyzes rapidly in aqueous environments. Store under inert gas (N₂/Ar) with molecular sieves in anhydrous DCM or THF .

- Thermal Stability : Decomposes above 100°C; reactions should be conducted below 50°C. Tert-butyl hypochlorite (t-BuOCl) can stabilize reactive intermediates in biomass-derived syntheses .

Q. How can researchers resolve contradictions in reported synthetic yields or selectivity for this compound?

- Methodological Answer :

- Systematic Parameter Variation : Test reagent stoichiometry (e.g., SOCl₂ vs. (COCl)₂), solvent polarity, and temperature gradients to identify optimal conditions .

- Analytical Validation : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed acids) and adjust purification protocols (e.g., column chromatography with silica gel) .

- Reproducibility Checks : Compare crystallization solvents (e.g., ethyl acetate vs. hexane) to assess purity differences reported in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。